molecular formula C16H20N3O4- B14798406 4-Nitrobenzylallyl(piperidin-4-yl)carbamate

4-Nitrobenzylallyl(piperidin-4-yl)carbamate

Cat. No.: B14798406
M. Wt: 318.35 g/mol
InChI Key: DLQOELYZDOVWFN-UHFFFAOYSA-M
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Description

4-Nitrobenzylallyl(piperidin-4-yl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

Molecular Formula

C16H20N3O4-

Molecular Weight

318.35 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)but-2-enyl]-N-piperidin-4-ylcarbamate

InChI

InChI=1S/C16H21N3O4/c20-16(21)18(14-8-10-17-11-9-14)12-2-1-3-13-4-6-15(7-5-13)19(22)23/h1-2,4-7,14,17H,3,8-12H2,(H,20,21)/p-1

InChI Key

DLQOELYZDOVWFN-UHFFFAOYSA-M

Canonical SMILES

C1CNCCC1N(CC=CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-Nitrobenzylallyl(piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been associated with the inhibition of monoamine receptors, including serotonin receptors . This interaction is crucial for the compound’s pharmacokinetic properties and its potential therapeutic effects.

Comparison with Similar Compounds

4-Nitrobenzylallyl(piperidin-4-yl)carbamate can be compared with other piperidine derivatives such as methyl piperidine-4-yl-carbamate and benzyl piperidine-4-yl-carbamate . These compounds share similar synthetic routes and biological activities but differ in their specific applications and molecular targets. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential therapeutic applications.

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